(4-Chlorophenyl)(pyridin-2-yl)methanol is a chiral compound with two enantiomers: (R)-(4-chlorophenyl)(pyridin-2-yl)methanol and (S)-(4-chlorophenyl)(pyridin-2-yl)methanol. This molecule serves as a key chiral intermediate in the synthesis of Betahistine [], an antiallergic drug. Additionally, it serves as a building block for various other compounds explored for their potential therapeutic applications [, , , , , , , , ].
Esterification: It can react with carboxylic acids to form esters. For example, reaction with 5-(trifluoromethyl)pyridin-2-yl substituted propanoic acid yields a key intermediate in the synthesis of the cannabinoid-1 receptor inverse agonist MK-0364 [].
Substitution: The hydroxyl group can be substituted with various groups. For example, reaction with 2-methyl-2-propanol in the presence of a suitable activating agent can replace the hydroxyl group with a 2-methyl-2-propoxy group, a step in the synthesis of MK-0364 [].
Complex Formation: (4-Chlorophenyl)(pyridin-2-yl)methanol can act as a ligand in coordination complexes. Studies have explored the formation and properties of complexes with various metals, including iron [], copper [], and cobalt [].
Cannabinoid-1 Receptor Inverse Agonism: MK-0364, derived from (4-chlorophenyl)(pyridin-2-yl)methanol, acts as a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist []. It binds to CB1R and inhibits its constitutive activity, leading to reduced food intake and weight loss [].
Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonism: Derivatives containing the (pyridin-2-yl)methanol moiety have been identified as potent and selective TRPV3 antagonists []. These antagonists likely exert their effects by blocking the channel activity of TRPV3, potentially modulating pain sensation and inflammation [].
Inhibition of 11β-hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1): Derivatives like BMS-823778, incorporating a (4-chlorophenyl)cyclopropyl group linked to a triazolopyridine core, are potent and selective inhibitors of 11β-HSD-1 []. This inhibition modulates glucocorticoid levels and has implications for treating metabolic disorders [].
Pharmaceutical Intermediate: It serves as a key intermediate in the multi-step synthesis of Betahistine [], a medication used to treat Ménière's disease.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5